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N4-Acetylcytidine triphosphate
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sodium

Cat. No.: B15588381

Introduction to N4-acetylcytidine (ac4C)

N4-acetylcytidine (ac4C) is a highly conserved post-transcriptional RNA modification found
across all domains of life.[1] This acetylation modification is catalyzed by the N-
acetyltransferase 10 (NAT10) enzyme in humans.[2][3][4] Initially identified in abundant non-
coding RNAs like transfer RNA (tRNA) and ribosomal RNA (rRNA), ac4C has been more
recently discovered in messenger RNA (mMRNA) and other RNA species, including miRNA,
IncRNA, and viral RNA.[5] Functionally, ac4C plays a crucial role in regulating RNA stability,
enhancing translational fidelity and efficiency, and is implicated in various biological processes
and diseases such as cancer and viral infections.[5][6][7] The presence of ac4C can enhance
MRNA stability and promote translation, with its impact being position-dependent.[5]

Principle of RNA Immunoprecipitation (RIP)

RNA Immunoprecipitation (RIP) is a powerful technique used to detect the in vivo interaction
between RNA molecules and specific RNA-binding proteins or to isolate RNAs with specific
modifications. The core principle involves using an antibody that specifically targets the
molecule of interest—in this case, the N4-acetylcytidine modification on RNA.[8] The antibody
is used to capture the ac4C-containing RNA from a total cell lysate. The immunoprecipitated
RNA is then purified and can be analyzed by various downstream applications, such as
guantitative reverse transcription PCR (qRT-PCR) to quantify specific RNA targets or by high-
throughput sequencing (acRIP-seq) to identify all ac4C-modified RNAs transcriptome-wide.[3]
[9][10]
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Importance of a Validated Antibody

The success of any immunoprecipitation-based technique hinges on the specificity and
efficiency of the antibody. For acRIP, it is critical to use an anti-N4-acetylcytidine antibody that
has been rigorously validated to ensure it specifically recognizes ac4C and does not cross-
react with unmodified cytidine or other modified nucleosides. Validation experiments, such as
dot blots with synthetic RNAs containing or lacking the ac4C modification, and competitive
ELISAs are essential to confirm antibody specificity.[11] The use of knockout or knockdown of
the modifying enzyme (NAT10) can also serve as a biological validation, as a reduction in the
enzyme should lead to a decreased signal in acRIP experiments.

Applications in Research and Drug Development

The ability to specifically isolate and quantify ac4C-modified RNA has significant implications
for both basic research and drug development.

» Understanding Gene Regulation: acRIP-seq allows for the transcriptome-wide mapping of
ac4cC sites, providing insights into how this modification regulates gene expression in
different cellular contexts and disease states.

» Disease Biomarker Discovery: Alterations in ac4C levels have been associated with
diseases like systemic lupus erythematosus and various cancers.[6][12] acRIP-based
methods can be used to identify disease-specific ac4C signatures that may serve as
biomarkers.

e Therapeutic Target Validation: The enzyme responsible for ac4C, NAT10, is a potential
therapeutic target.[6][7] acRIP can be used to study the effects of NAT10 inhibitors on the
ac4C epitranscriptome, aiding in drug development and validation.

Experimental Protocols
l. Validation of Anti-N4-acetylcytidine Antibody
Specificity by Dot Blot

This protocol describes the validation of the anti-ac4C antibody using a dot blot assay with in
vitro transcribed RNA containing ac4cC.
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A. Materials:

Anti-N4-acetylcytidine (ac4C) antibody

Isotype control antibody (e.g., Rabbit IgG)

Secondary antibody (e.g., HRP-conjugated Goat Anti-Rabbit IgG)
Synthetic RNA with and without ac4C modification

Total RNA from wild-type and NAT10-knockdown/knockout cells
Nylon membrane

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

TBST (Tris-Buffered Saline with 0.1% Tween-20)

ECL substrate
. Protocol:

Spot serial dilutions of the synthetic RNA (with and without ac4C) and total cellular RNA onto
a nylon membrane.

Allow the membrane to air dry completely.
Crosslink the RNA to the membrane using a UV crosslinker.
Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the anti-ac4C antibody (e.g., 1:1000 to 1:2000 dilution in
blocking buffer) overnight at 4°C.[13]

Wash the membrane three times for 10 minutes each with TBST.

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:10000 dilution
in blocking buffer) for 1 hour at room temperature.
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¢ \Wash the membrane three times for 10 minutes each with TBST.

o Develop the blot using an ECL substrate and image the results. A parallel dot blot should be
performed with an isotype control antibody to ensure the signal is not due to non-specific
antibody binding.[11]

Il. RNA Immunoprecipitation (RIP) Protocol for N4-
acetylcytidine

This protocol outlines the procedure for enriching ac4C-modified RNA from total cellular RNA.
A. Materials:

Cells or tissues of interest

e TRIzol reagent for RNA extraction

o Anti-N4-acetylcytidine (ac4C) antibody

* |sotype control antibody (e.g., Rabbit IgG)
e Protein A/G magnetic beads

* RNA Fragmentation Buffer

o RIP Buffer (composition may vary, a common recipe is 10 mM Tris-HCI pH 7.5, 150 mM
NaCl, 0.1% NP-40, supplemented with RNase inhibitors)

o Wash Buffer (e.g., high salt and low salt variations of RIP buffer)
 Elution Buffer (e.g., 100 mM Tris-HCI pH 7.5, 10 mM EDTA, 1% SDS)
» Proteinase K

e Phenol:Chloroform:lsoamyl Alcohol

e Glycogen
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Ethanol and Sodium Acetate for RNA precipitation
. Protocol:
. RNA Extraction and Fragmentation:

Extract total RNA from cells or tissues using TRIzol reagent according to the manufacturer's
instructions.

Treat the RNA with DNase | to remove any contaminating DNA.
Quantify the RNA using a spectrophotometer.

Fragment 20 pg of total RNA to an average size of ~200 nucleotides by incubating with RNA
Fragmentation Buffer at 94°C for 5 minutes, followed by immediate cooling on ice.[3][12]

Stop the fragmentation reaction by adding a stop solution.[3]
. Antibody-Bead Conjugation:

Wash Protein A/G magnetic beads twice with RIP buffer.

Resuspend the beads in RIP buffer.

Add 1-5 ug of anti-ac4C antibody or isotype control IgG to the beads.

Incubate with rotation for 2 hours at 4°C to allow for antibody-bead conjugation.[8][14]
. Immunoprecipitation:

Add the fragmented RNA to the antibody-conjugated beads.

Incubate with rotation for 2 hours to overnight at 4°C.[12]

Separate the beads from the supernatant using a magnetic stand.

Wash the beads multiple times with wash buffers of varying stringency (e.g., low salt wash,
high salt wash, LiCl wash) to remove non-specifically bound RNA.
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4. RNA Elution and Purification:
o Elute the bound RNA from the beads by incubating with Elution Buffer.
o Treat the eluate with Proteinase K to digest the antibody and other proteins.

o Purify the RNA using a phenol:chloroform extraction followed by ethanol precipitation. The
addition of glycogen can aid in the precipitation of small amounts of RNA.[3]

o Resuspend the purified RNA pellet in nuclease-free water.

lll. Quantitative Analysis by gRT-PCR

This protocol is for the quantification of specific ac4C-modified RNAs from the
immunoprecipitated sample.

A. Materials:

Purified RNA from RIP and input samples

Reverse transcription kit

gPCR master mix

Gene-specific primers

B. Protocol:

» Reverse transcribe an equal amount of RNA from the RIP and input samples into cDNA.
o Perform gPCR using gene-specific primers for target genes of interest.

o Calculate the enrichment of ac4C on the target RNA by normalizing the RIP signal to the
input signal.[12] The results are often presented as a percentage of input.

Data Presentation
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Table 1: Representative Antibody Validation Data (Dot

Blot)
. Signal Intensity (Arbitrary
RNA Sample Antibody ]
Units)
Synthetic RNA with ac4C Anti-ac4C ++++
Synthetic RNA without ac4C Anti-ac4C
Total RNA (Wild-Type) Anti-ac4C +++
Total RNA (NAT10 _
Anti-ac4C +
Knockdown)
Synthetic RNA with ac4C Isotype IgG

This table illustrates expected outcomes from a dot blot experiment to validate antibody
specificity. Strong signal is observed only with ac4C-containing RNA and is significantly
reduced in cells with lower levels of the modifying enzyme.

Table 2: Representative RIP-gPCR Data

Ct Value

Gene Target Sample Ct Value (RIP) % Input
(Input)

Gene X (Known )

Anti-ac4C IP 22.5 25.0 12.5%

ac4cC target)

Isotype IgG IP 22.5 32.0 0.1%

GeneY

(Negative Anti-ac4C IP 23.0 33.0 0.1%

Control)

Isotype 1gG IP 23.0 335 0.05%

This table shows example data from a RIP-gPCR experiment. Gene X shows significant
enrichment in the anti-ac4C IP compared to the isotype control, indicating it is modified with
ac4C. Gene Y, a negative control, shows no significant enrichment.
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Caption: Workflow for N4-acetylcytidine RNA Immunoprecipitation (acRIP).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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